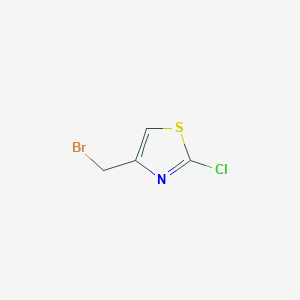
4-(4-Methylpiperazin-1-yl)cyclohexane-1-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Methylpiperazin-1-yl)cyclohexane-1-carboxylic acid dihydrochloride” is a compound that belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of the anticancer drug imatinib was assembled by coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .Molecular Structure Analysis
The molecular formula of “this compound” is C13H20Cl2N2O2 . Its molecular weight is 307.22 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, in the synthesis of imatinib, the two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride, were connected by heating in a large volume of pyridine . This was necessary to bind the hydrogen chloride liberated in the reaction .Physical And Chemical Properties Analysis
The compound is a white solid . It has a melting point of 305-307°C and is soluble in water . Its LogP value is 0.6 .Scientific Research Applications
Environmental and Health Impact Studies
- Toxicity and Environmental Impact : Studies on the environmental and health impacts of similar compounds, such as 4-methylcyclohexanemethanol (MCHM), offer insights into the toxicity, environmental behavior, and potential health risks associated with industrial solvents and chemicals released into the environment (Paustenbach et al., 2015).
Chemical and Pharmacological Research
Catalytic Oxidation and Chemical Synthesis : Research on the catalytic oxidation of cyclohexene and the synthesis of indole derivatives indicates a strong interest in the chemical modification and synthesis of cyclic compounds for industrial and pharmaceutical applications. These studies highlight the importance of cyclohexane and piperazine derivatives in synthesizing valuable chemical intermediates and pharmaceuticals (Cao et al., 2018), (Taber & Tirunahari, 2011).
Pharmacological Applications of Arylpiperazine Derivatives : Investigations into the pharmacological properties of arylpiperazine derivatives, focusing on their potential in treating CNS disorders, anxiety, and depression, underline the therapeutic significance of these compounds. This research points to the potential for designing new drugs based on the structural motifs of piperazine and cyclohexane derivatives (Caccia, 2007).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of action
Compounds with a piperazine moiety often interact with various receptors in the body. For example, some piperazine derivatives are known to interact with serotonin receptors, which play a crucial role in regulating mood, appetite, and sleep .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds can act as agonists (activating the receptor) or antagonists (blocking the receptor). The piperazine moiety might interact with the target receptor, leading to conformational changes that result in the activation or inhibition of the receptor .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets serotonin receptors, it could affect the serotonin signaling pathway, leading to changes in mood, appetite, and sleep .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. If the compound acts on serotonin receptors, it could lead to changes in neuronal signaling, affecting various physiological processes such as mood, appetite, and sleep .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)cyclohexane-1-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIFDLHTUCJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2537913.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)
![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)

![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)


![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)
